molecular formula C7H12ClN3O2 B1376540 octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride CAS No. 1376008-08-0

octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride

Cat. No. B1376540
CAS RN: 1376008-08-0
M. Wt: 205.64 g/mol
InChI Key: OUFPCECVAIGRQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new one-pot method for the synthesis of 2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinolines was developed based on a three-component reaction between methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones . This cascade reaction involved a sequence of steps including condensation between 1,3-diketone and aldehyde, addition of heterocyclic enaminone as a C-nucleophile, and intramolecular heterocyclization .


Molecular Structure Analysis

Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione contains total 24 bond(s); 13 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride involves a multicomponent reaction of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones . The process was monitored by mass spectrometry in combination with liquid chromatography .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indoles and Pyrazino[1,2-a]indoles : Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride derivatives have been used in the synthesis of indoles and pyrazino[1,2-a]indoles, which are important in pharmaceutical chemistry (Akeng’a & Read, 2005).

  • Synthesis of Tetramic Acids : Research shows the use of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride in synthesizing tetramic acids with a benzo[f]indolizine skeleton, demonstrating the versatility of this compound in organic synthesis (Ortín et al., 2010).

  • Development of Potential Substance P Antagonists : Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride and its analogues have been explored for their potential as Substance P antagonists. These are significant for therapeutic applications, particularly in pain management (Rogiers et al., 2001).

Biological and Medicinal Applications

  • Synthesis of Benzodiazepine Derivatives : The compound has been used in synthesizing tricyclic benzodiazepine derivatives. These compounds are studied for their potential biological activity and possible therapeutic uses (Mieczkowski et al., 2017).

  • Herbicidal Activity : Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione derivatives have shown potential in herbicidal applications. Their synthesis and herbicidal activity have been a subject of study, demonstrating the compound’s utility in agricultural chemistry (Li et al., 2005).

  • Antibacterial and Antifungal Activities : Some derivatives have been screened for antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Shah et al., 2012).

Advanced Material Science

  • Synthesis of Complex Molecular Frameworks : The compound is instrumental in synthesizing complex molecular frameworks like pyrazino[1,2-b]isoquinolin-4-ones and pyrazino[1,2-a]quinoxalines. These frameworks are significant in the field of material science for their unique properties and applications (Cledera et al., 2007).

properties

IUPAC Name

2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c11-6-7(12)10-2-1-8-3-5(10)4-9-6;/h5,8H,1-4H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFPCECVAIGRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CNC(=O)C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride

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